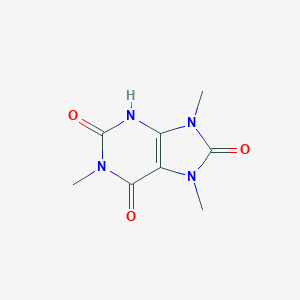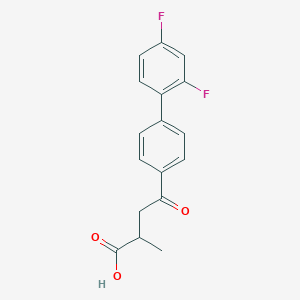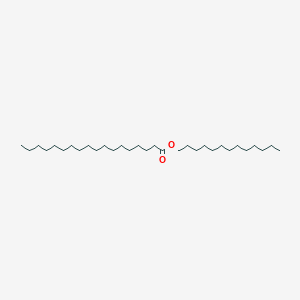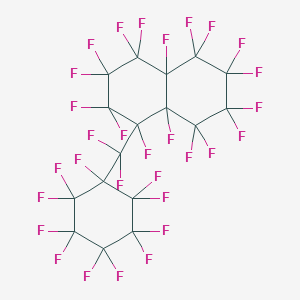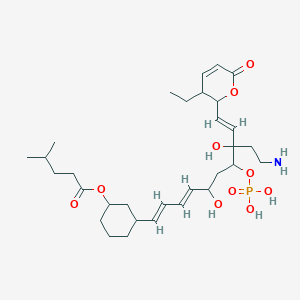
2,7-Dinitro-4,5,9,10-tetrahydropyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dinitro-4,5,9,10-tetrahydropyrene, also known as DNTHP, is a synthetic compound that has been widely used in scientific research due to its unique properties. DNTHP is a polycyclic aromatic hydrocarbon that contains two nitro groups and a tetrahydropyrene ring structure. This compound has been studied extensively for its potential applications in various fields such as materials science, environmental science, and biomedicine.
作用機序
The mechanism of action of 2,7-Dinitro-4,5,9,10-tetrahydropyrene is based on its ability to interact with biological molecules such as DNA and proteins through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. The fluorescence emission of 2,7-Dinitro-4,5,9,10-tetrahydropyrene is highly sensitive to its microenvironment, which allows it to be used as a probe for the detection of conformational changes and binding events in biological molecules.
Biochemical and Physiological Effects:
2,7-Dinitro-4,5,9,10-tetrahydropyrene has been shown to have low toxicity and minimal impact on cellular function, making it a useful tool for the study of biological systems. However, the long-term effects of exposure to this compound are not well understood, and further research is needed to fully characterize its potential impacts on human health and the environment.
実験室実験の利点と制限
One of the main advantages of 2,7-Dinitro-4,5,9,10-tetrahydropyrene is its high sensitivity and selectivity for the detection of biological molecules. This compound also exhibits strong fluorescence emission in the visible range, which allows for easy detection and quantification using standard laboratory equipment. However, 2,7-Dinitro-4,5,9,10-tetrahydropyrene is a synthetic compound and may not accurately mimic the behavior of natural biomolecules. Additionally, the long-term effects of exposure to this compound are not well understood, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research involving 2,7-Dinitro-4,5,9,10-tetrahydropyrene. One area of interest is the development of new fluorescent probes based on 2,7-Dinitro-4,5,9,10-tetrahydropyrene for the detection of specific biomolecules in complex biological samples. Another area of interest is the study of the photophysical properties of 2,7-Dinitro-4,5,9,10-tetrahydropyrene and other polycyclic aromatic hydrocarbons for the development of new materials with unique optical properties. Finally, further research is needed to fully characterize the potential impacts of 2,7-Dinitro-4,5,9,10-tetrahydropyrene on human health and the environment.
合成法
2,7-Dinitro-4,5,9,10-tetrahydropyrene can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 4,5,9,10-tetrahydropyrene, which is then nitrated using nitric acid and sulfuric acid to yield 2,7-dinitro-4,5,9,10-tetrahydropyrene. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
2,7-Dinitro-4,5,9,10-tetrahydropyrene has been widely used in scientific research as a fluorescent probe for the detection of various biological molecules such as DNA, RNA, and proteins. This compound has been shown to exhibit strong fluorescence emission in the visible range, making it a useful tool for the detection and quantification of biomolecules in complex biological samples. 2,7-Dinitro-4,5,9,10-tetrahydropyrene has also been used as a model compound for the study of the photophysical properties of polycyclic aromatic hydrocarbons.
特性
CAS番号 |
117929-13-2 |
|---|---|
製品名 |
2,7-Dinitro-4,5,9,10-tetrahydropyrene |
分子式 |
C16H12N2O4 |
分子量 |
296.28 g/mol |
IUPAC名 |
2,7-dinitro-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C16H12N2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h5-8H,1-4H2 |
InChIキー |
NHUOEGBUOIDRLN-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |
同義語 |
2,7-DINITRO-4,5,9,10-TETRAHYDROPYRENE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B55719.png)


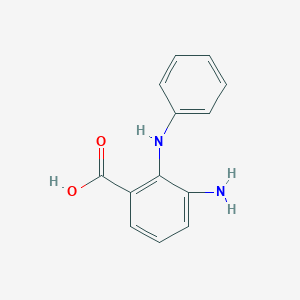
![Pyrazolo[1,5-a]pyridin-3-ylmethanol](/img/structure/B55727.png)
